

Molecular structure and formula of Lithium Nonafluoro-1-butanesulfonate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium Nonafluoro-1-butanesulfonate*

Cat. No.: *B137669*

[Get Quote](#)

An In-depth Technical Guide to Lithium Nonafluoro-1-butanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium Nonafluoro-1-butanesulfonate, often referred to as lithium nonaflate, is a synthetic organofluorine compound with growing interest in the field of electrochemistry. Its unique properties, stemming from the highly fluorinated anionic group, make it a compelling candidate for applications requiring high thermal and electrochemical stability, particularly as an electrolyte salt in high-voltage lithium-ion batteries. While its primary applications are in materials science, understanding its physicochemical properties and potential biological interactions is crucial for a comprehensive assessment, especially for professionals in drug development who may encounter perfluorinated compounds.

This technical guide provides a detailed overview of the molecular structure, formula, and key properties of **Lithium Nonafluoro-1-butanesulfonate**. It includes a summary of its electrochemical applications, detailed experimental protocols for its characterization in an electrolyte system, and an exploration of potential toxicological pathways based on related compounds.

Molecular Structure and Properties

Lithium Nonafluoro-1-butanesulfonate is the lithium salt of nonafluoro-1-butanesulfonic acid. The structure consists of a lithium cation (Li^+) and a nonafluoro-1-butanesulfonate anion ($\text{C}_4\text{F}_9\text{SO}_3^-$). The anion features a fully fluorinated four-carbon chain, which imparts significant stability to the molecule.

Molecular Formula: $\text{C}_4\text{F}_9\text{LiO}_3\text{S}$

Molecular Weight: 306.03 g/mol

Synonyms:

- Lithium Perfluoro-1-butanesulfonate
- Nonafluoro-1-butanesulfonic Acid Lithium Salt
- Perfluoro-1-butanesulfonic Acid Lithium Salt
- Lithium Nonaflate

Physical and Chemical Properties

Property	Value	Reference
Appearance	White to off-white solid/powder to crystal	
Purity	>95.0%	
CAS Number	131651-65-5	
Solubility	Soluble in polar organic solvents such as propylene carbonate and dimethoxyethane.	
Key Feature	Weak cation-anion interaction and large anion size compared to other lithium salts like LiClO ₄ , LiSO ₃ CF ₃ , and LiPF ₆ .	
Stability	Possesses much greater thermal and electrochemical stabilities compared to conventional lithium salts like LiPF ₆ .	

Electrochemical Applications and Performance

The primary application of **Lithium Nonafluoro-1-butanesulfonate** is as a salt in non-aqueous liquid electrolytes for lithium-ion batteries. Its high stability and weak ion-pairing characteristics contribute to enhanced ionic conductivity and a wide electrochemical stability window, making it a promising alternative to the commonly used but less stable LiPF₆.

A notable study by Hirankumar et al. (2021) investigated the performance of a non-aqueous liquid electrolyte (NALE) system composed of 0.1 M **Lithium Nonafluoro-1-butanesulfonate** in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME). The key findings are summarized below:

Electrochemical Performance Data

Parameter	Value	Conditions	Reference
Highest Ionic Conductivity	$2.66 \times 10^{-3} \text{ S cm}^{-1}$	Ambient temperature, 1:1 PC:DME ratio	
Electrochemical Stability Window	~5 V		
Specific Discharge Capacity	154 mAh g ⁻¹	Li/NALE//LiCoO ₂ cell, ambient temperature	

Experimental Protocols

The following are detailed methodologies for the preparation and electrochemical characterization of a **Lithium Nonafluoro-1-butanesulfonate** based electrolyte, as described in the literature.

Preparation of Non-Aqueous Liquid Electrolyte (NALE)

Materials:

- **Lithium Nonafluoro-1-butanesulfonate** (LiNfO, 95% purity)
- Anhydrous propylene carbonate (PC, 99.7%)
- Anhydrous 1,2-dimethoxyethane (DME, 99.5%)

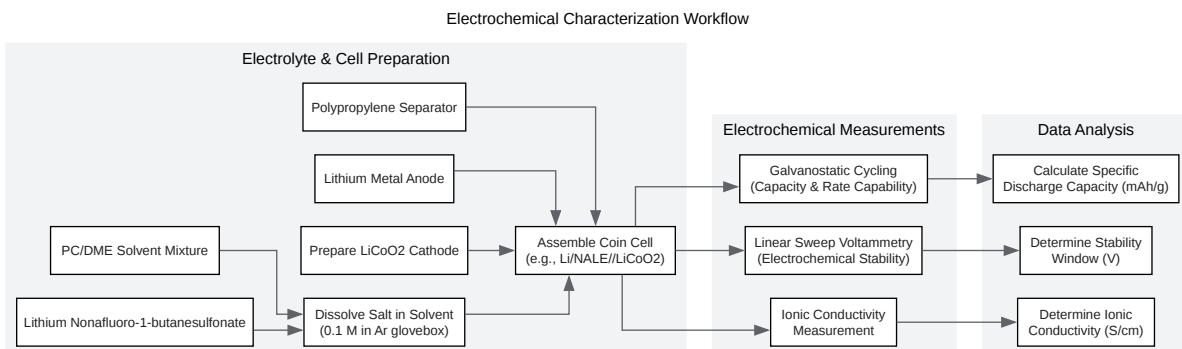
Procedure:

- A series of non-aqueous liquid electrolytes are prepared by dissolving 0.1 M of **Lithium Nonafluoro-1-butanesulfonate** in a binary solvent mixture of PC and DME.
- The preparation is carried out in an argon-filled glove box where moisture and oxygen levels are maintained at less than 1 ppm.

Electrochemical Characterization

1. Ionic Conductivity Measurement:

- The ionic conductivity of the prepared NALEs is measured using a conductivity meter with platinum electrodes.


2. Linear Sweep Voltammetry (LSV):

- The electrochemical stability window of the electrolyte is determined by linear sweep voltammetry.
- A coin cell (SS/NALEs/Li) is assembled for this purpose.
- The LSV is performed at a scan rate of 5 mV s^{-1} .

3. Coin Cell Assembly and Testing:

- Cathode Slurry Preparation: A slurry is prepared by mixing LiCoO_2 , acetylene black, and poly(vinylidene fluoride) (PVdF) in a ratio of 80:10:10 in N-methyl-2-pyrrolidone (NMP).
- Coating: The slurry is coated onto an aluminum foil using a doctor blade coating machine.
- Drying and Pressing: The coated foil is dried in a vacuum oven for 12 hours at 120°C and then pressed.
- Cell Assembly: Coin cells (e.g., Li/NALE// LiCoO_2) are assembled in an argon-filled glove box using the prepared cathode, a lithium metal anode, and a polypropylene separator.
- Galvanostatic Charge-Discharge Analysis: The assembled cells are cycled to evaluate their performance, including specific discharge capacity and rate capability.

Experimental and Logical Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and electrochemical characterization of a **Lithium Nonafluoro-1-butanesulfonate** based electrolyte.

Potential Toxicological Pathways (Based on Related Compounds)

Direct toxicological data for **Lithium Nonafluoro-1-butanesulfonate** is limited. However, studies on related per- and polyfluoroalkyl substances (PFAS), such as Perfluorobutanesulfonic acid (PFBS), provide insights into potential biological interactions. It is important to note that these are extrapolated from related compounds and may not be directly applicable to **Lithium Nonafluoro-1-butanesulfonate**.

Research has suggested that some PFAS compounds can interfere with metabolic processes, particularly lipid metabolism. Two signaling pathways that have been implicated are the Peroxisome proliferator-activated receptor alpha (PPAR α) and the Extracellular signal-regulated kinase (ERK1/2) pathways.

Potential Signaling Pathways Affected by Related PFAS

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways that may be affected by compounds related to **Lithium Nonafluoro-1-butanesulfonate**.

Conclusion

Lithium Nonafluoro-1-butanesulfonate is a highly stable fluorinated salt with significant potential in the development of next-generation lithium-ion batteries. Its favorable electrochemical properties, including high ionic conductivity and a wide stability window, have been demonstrated in experimental settings. While direct applications in drug development have not been identified, the toxicological profiles of structurally related perfluorinated compounds suggest potential interactions with key metabolic signaling pathways. This underscores the importance of a thorough safety and toxicological evaluation of such materials. The experimental protocols and data presented in this guide provide a foundational

understanding for researchers and scientists working with or encountering this and similar compounds.

- To cite this document: BenchChem. [Molecular structure and formula of Lithium Nonafluoro-1-butanesulfonate.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137669#molecular-structure-and-formula-of-lithium-nonafluoro-1-butanesulfonate\]](https://www.benchchem.com/product/b137669#molecular-structure-and-formula-of-lithium-nonafluoro-1-butanesulfonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com